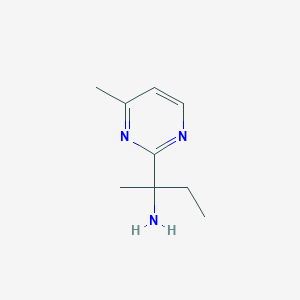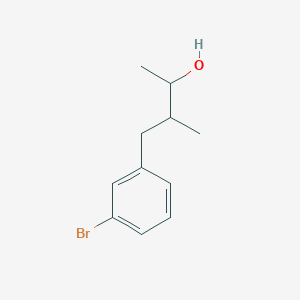
1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a cyclopropane ring attached to an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Cyclopropanation: The cyclopropane ring can be formed through the reaction of a suitable cyclohexane derivative with a carbene precursor, such as diazomethane.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: 1-(2-Methoxycyclohexyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Methoxycyclohexyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Cyclohexanecarbaldehyde: Lacks the methoxy and cyclopropane groups, making it less complex.
1-(2-Hydroxycyclohexyl)cyclopropane-1-carbaldehyde: Contains a hydroxy group instead of a methoxy group, which may alter its reactivity and solubility.
1-(2-Methoxycyclohexyl)cyclopropane-1-methanol: The aldehyde group is reduced to a primary alcohol, changing its chemical properties.
Uniqueness
1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a methoxy group and a cyclopropane ring, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and synthetic transformations.
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
1-(2-methoxycyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h8-10H,2-7H2,1H3 |
InChIキー |
VEPBNUKGORQBON-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCC1C2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


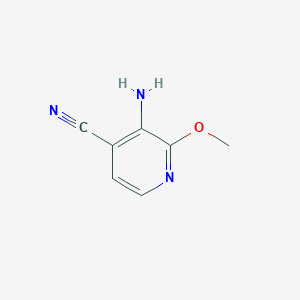
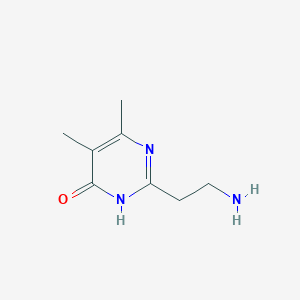
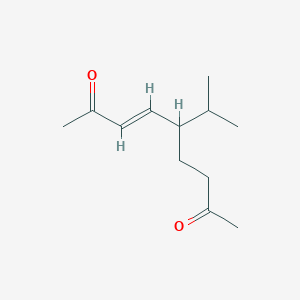
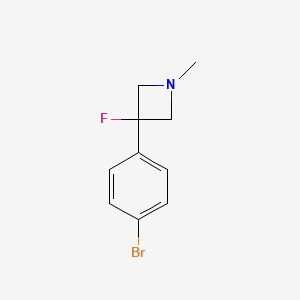
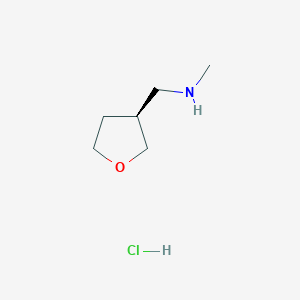
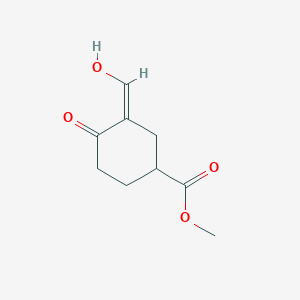
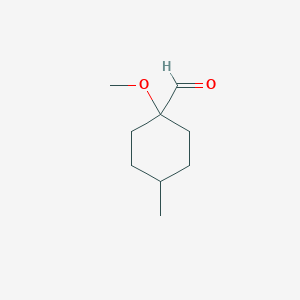
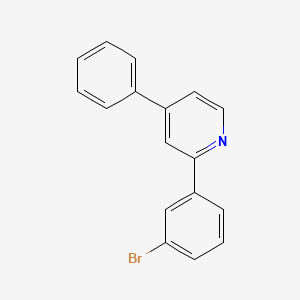
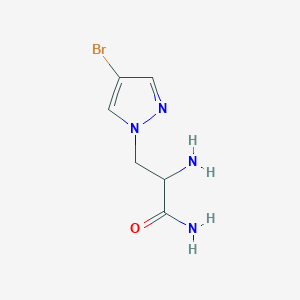
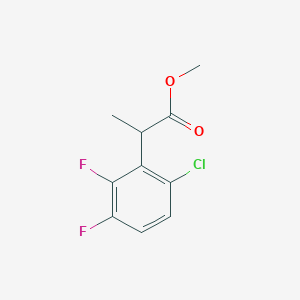
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
